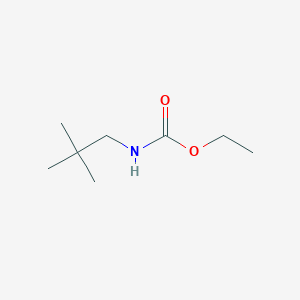
Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrile group, a hydroxyimino group, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- typically involves the reaction of acetonitrile with appropriate reagents to introduce the hydroxyimino and phenylsulfonyl groups. One common method involves the use of hydroxylamine to introduce the hydroxyimino group, followed by the reaction with a phenylsulfonyl chloride to attach the phenylsulfonyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through distillation or crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyimino group to form amines or other derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenylsulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetonitrile,2-(hydroxyimino)-2-(methylsulfonyl)-
- Acetonitrile,2-(hydroxyimino)-2-(ethylsulfonyl)-
- Acetonitrile,2-(hydroxyimino)-2-(propylsulfonyl)-
Uniqueness
Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, or propyl counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECNENOORYKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)

![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)



![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)



